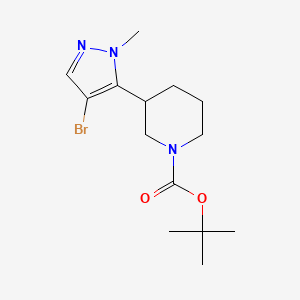

Tert-butyl 4-fluoro-3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Tert-butyl 4-fluoro-3-hydroxybenzoate involves the reaction of 4-Fluoro-3-hydroxybenzoic acid (500 mg, 3.2 mmol) stirred in toluene (4 mL) and heated to 80°C. N,N-dimethylformamide di-t-butyl acetal (1.9 ml, 7.97 mmol) was added in portions. The mixture was stirred for 2 hours at this temperature, and then concentrated. It was purified by column chromatography to give the title compound .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-fluoro-3-hydroxybenzoate is represented by the InChI code: 1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-fluoro-3-hydroxybenzoate is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources retrieved.Applications De Recherche Scientifique

Application in Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “Tert-butyl 4-fluoro-3-hydroxybenzoate” is used in the synthesis of fluorinated phenyl tert-butyl nitroxides . These nitroxides are important in the field of chemistry due to their stability and paramagnetic properties .

- Methods of Application or Experimental Procedures : The interaction of octafluorotoluene with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid leads to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides . The molecular and crystal structures of these nitroxides were proved by single crystal X-ray diffraction analysis .

- Summary of Results or Outcomes : The radical nature of both nitroxides was confirmed by ESR data . The interaction of Cu (hfac) 2 with the obtained nitroxides gave corresponding trans-bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato- κ2O, O ′)bis {4- ( N - tert -butyl (oxyl)amino)perfluoroarene- κO }copper (II) complexes . Magnetic measurements revealed intramolecular ferromagnetic exchange interactions between unpaired electrons of Cu (II) ions and paramagnetic ligands, with exchange interaction parameters JCu–R reaching 53 cm −1 .

Application in Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “Tert-butyl 4-fluoro-3-hydroxybenzoate” is used in the synthesis of fluorinated phenyl tert-butyl nitroxides . These nitroxides are important in the field of chemistry due to their stability and paramagnetic properties .

- Methods of Application or Experimental Procedures : The interaction of octafluorotoluene with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid leads to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides . The molecular and crystal structures of these nitroxides were proved by single crystal X-ray diffraction analysis .

- Summary of Results or Outcomes : The radical nature of both nitroxides was confirmed by ESR data . The interaction of Cu (hfac) 2 with the obtained nitroxides gave corresponding trans-bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato- κ2O, O ′)bis {4- ( N - tert -butyl (oxyl)amino)perfluoroarene- κO }copper (II) complexes . Magnetic measurements revealed intramolecular ferromagnetic exchange interactions between unpaired electrons of Cu (II) ions and paramagnetic ligands, with exchange interaction parameters JCu–R reaching 53 cm −1 .

For instance, 4-Hydroxybenzoic acid has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . These compounds have potential applications in various industries, highlighting the versatility of 4-Hydroxybenzoic acid as an intermediate .

Propriétés

IUPAC Name |

tert-butyl 4-fluoro-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFGYLGKUGNYMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-fluoro-3-hydroxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)